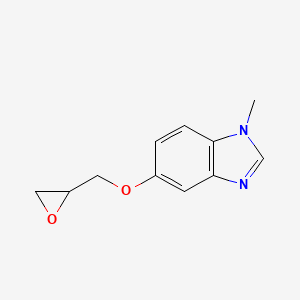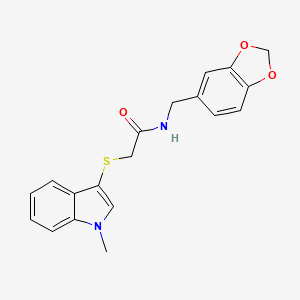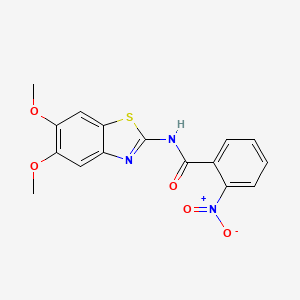
N-((4-morfolinopirimidin-2-il)metil)-3-fenilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Métodos De Preparación
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-morpholinopyrimidine with benzyl bromide to form an intermediate, which is then reacted with 3-phenylpropanoic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Mecanismo De Acción
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play key roles in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like prostaglandins and nitric oxide .
Comparación Con Compuestos Similares
N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide can be compared with other morpholinopyrimidine derivatives, such as:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Exhibits potent calcium channel blocking activity.
6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Shows significant antihypertensive activity.
The uniqueness of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide lies in its specific structural features and its ability to inhibit multiple inflammatory pathways, making it a versatile compound for therapeutic applications .
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWYFPEIWWNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)
![11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2414375.png)

![N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2414379.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)
![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)
![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)

